2-Amino-pyridine-3-carbaldehyde oxime hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-pyridine-3-carbaldehyde oxime hydrochloride is a chemical compound with the molecular formula C6H8ClN3O and a molecular weight of 173.60 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and is used in various scientific research applications.
Preparation Methods
The synthesis of 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride typically involves the reaction of 2-Amino-pyridine-3-carbaldehyde with hydroxylamine hydrochloride under specific conditions . The reaction is usually carried out in an aqueous or alcoholic medium, and the product is isolated as a hydrochloride salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Amino-pyridine-3-carbaldehyde oxime hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-pyridine-3-carbaldehyde oxime hydrochloride is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme mechanisms.
Mechanism of Action
The mechanism of action of 2-Amino-pyridine-3-carbaldehyde oxime hydrochloride involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the amino group can participate in hydrogen bonding and other interactions with biological molecules, affecting their function and activity .
Comparison with Similar Compounds
2-Amino-pyridine-3-carbaldehyde oxime hydrochloride can be compared with other similar compounds, such as:
- 2-Amino-5-iodo-pyridine-3-carbaldehyde
- 3-Amino-pyridine-4-carbaldehyde
- 2-Isopropoxy-pyridine-3-carbaldehyde
- 5-Chloro-pyridine-3-carbaldehyde
- 3-Methoxy-pyridine-2-carbaldehyde
- 5-Iodo-pyridine-3-carbaldehyde
- 4-Amino-pyridine-3-carboxaldehyde
These compounds share structural similarities but differ in their substituents, which can significantly influence their chemical properties and applications. The unique combination of amino and oxime groups in this compound makes it particularly useful in specific research and industrial applications .
Properties
CAS No. |
653584-65-7 |
---|---|
Molecular Formula |
C6H8ClN3O |
Molecular Weight |
173.60 g/mol |
IUPAC Name |
(NZ)-N-[(2-aminopyridin-3-yl)methylidene]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H7N3O.ClH/c7-6-5(4-9-10)2-1-3-8-6;/h1-4,10H,(H2,7,8);1H/b9-4-; |
InChI Key |
DGNBEVBYMQDDDO-WONROIIJSA-N |
Isomeric SMILES |
C1=CC(=C(N=C1)N)/C=N\O.Cl |
SMILES |
C1=CC(=C(N=C1)N)C=NO.Cl |
Canonical SMILES |
C1=CC(=C(N=C1)N)C=NO.Cl |
Synonyms |
A-6550 A6550 N-acetyl-3,7-dihydroxyphenoxazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.